

Buparlisib overall survival metastatic breast cancer

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Compound Focus: Buparlisib

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Overall Survival Data from Clinical Trials

Trial Name / Study	Patient Population	Treatment Arms	Median Overall Survival (Months)	Hazard Ratio (HR) for OS	Conclusion
BELLE-2 [1]	HR+/HER2-AI-resistant	Buparlisib + Fulvestrant vs. Placebo + Fulvestrant	Not Reached vs. Not Reached	0.87 (95% CI 0.74-1.03)	Non-significant trend favoring buparlisib
BELLE-3 [2]	HR+/HER2-mTORi-resistant	Buparlisib + Fulvestrant vs. Placebo + Fulvestrant	Not Reported	Not Significant	No significant OS benefit; trial terminated due to toxicity [2]
Phase 2 in TNBC [3] [4]	Metastatic Triple-Negative BC	Buparlisib Monotherapy	11.2 (95% CI 6.2-25.0)	Not Applicable (single-arm)	Modest activity; no confirmed objective responses

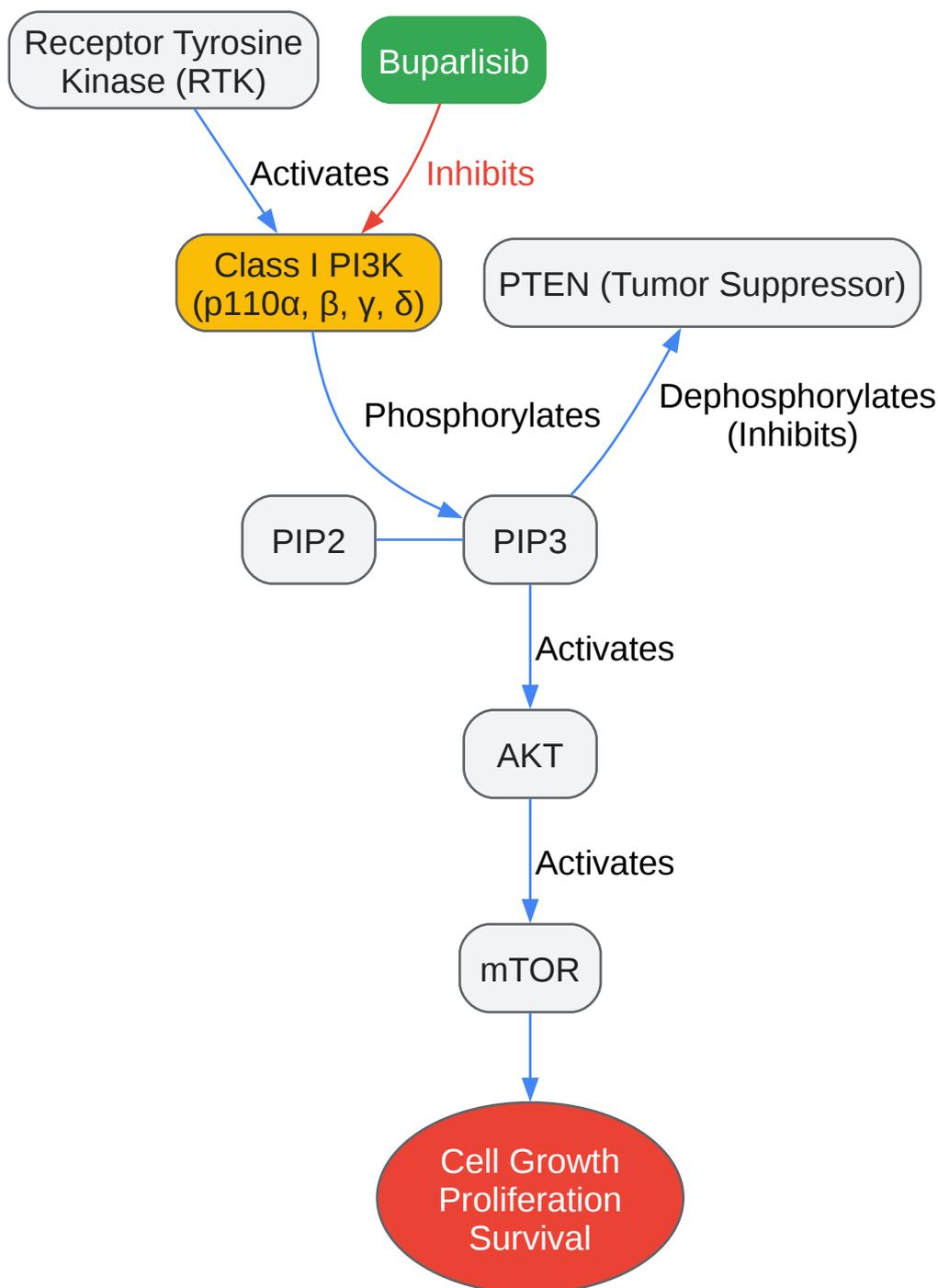
Detailed Experimental Protocols

The overall survival data comes from large, randomized Phase 2 and 3 trials conducted with strict methodologies.

- **Study Design:** The BELLE-2 and BELLE-3 trials were **randomized, double-blind, placebo-controlled, phase 3 trials** [1] [2]. The Phase 2 trial in TNBC was a **single-arm study** [3] [4].
- **Patient Population:**
 - **BELLE-2:** Postmenopausal women with hormone receptor-positive (HR+), HER2-negative advanced breast cancer that had become resistant to aromatase inhibitor therapy [1].
 - **BELLE-3:** Postmenopausal women with HR+, HER2-negative advanced breast cancer that had progressed on or after mTOR inhibitor therapy [2].
 - **Phase 2 (TNBC):** Patients with metastatic triple-negative breast cancer (ER-, PR-, HER2-) [4].
- **Treatment Regimen:**
 - Experimental arm: **Buparlisib (100 mg orally, once daily)** plus Fulvestrant (500 mg, per standard dosing) [1] [2].
 - Control arm: Placebo plus Fulvestrant.
- **Primary & Secondary Endpoints:**
 - The primary endpoint for these studies was typically **Progression-Free Survival (PFS)**.
 - **Overall Survival (OS)**, defined as the time from randomization to death from any cause, was a key secondary endpoint [1].
- **Statistical Analysis:** Overall survival was analyzed using Kaplan-Meier methods and compared between treatment arms using hazard ratios and log-rank tests [1].

Mechanism of Action and Clinical Context

The following diagram illustrates the targeted pathway and the rationale behind **buparlisib**'s investigation.



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Buparlisib is an **oral pan-class I PI3K inhibitor** that targets all four catalytic isoforms (p110α, β, γ, and δ) of the PI3K enzyme [5] [2]. The PI3K pathway is a key regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer [6]. In breast cancer, activating mutations in the **PIK3CA** gene or

loss of the **PTEN** tumor suppressor can lead to constitutive pathway activation, promoting tumor growth and resistance to therapies like endocrine therapy in HR+ disease [6] [5].

Key Reasons for Limited Success in Breast Cancer

The development of **buparlisib** in breast cancer was ultimately abandoned. The primary reasons were:

- **Lack of Strong Survival Benefit:** As the data shows, the addition of **buparlisib** to fulvestrant did not lead to a statistically significant improvement in overall survival, despite a modest improvement in PFS [1] [2].
- **Substantial Toxicity:** The broader inhibition of all class I PI3K isoforms led to a challenging toxicity profile. Common **grade 3/4 adverse events** included elevated liver enzymes (ALT/AST), hyperglycemia, and rash [1]. Mood disorders such as **depression and anxiety** were also notable and required specific monitoring and exclusion criteria in trials [3] [4].
- **Failure in Later-Line Settings:** In the BELLE-3 trial, which enrolled patients whose disease had progressed after mTOR inhibition, the combination showed limited efficacy, and the trial was terminated early [2].
- **Inefficacy in TNBC:** As a monotherapy in triple-negative breast cancer, **buparlisib** showed only limited clinical benefit (stable disease in a small subset) and no tumor shrinkage, suggesting PI3K inhibition alone is insufficient for this subtype [3] [4].

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